

Tamra-peg2-NH2 molecular weight and formula

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Compound of Interest

Compound Name: Tamra-peg2-NH2

Cat. No.: B12382852

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In-Depth Technical Guide to Tamra-peg2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, polyethylene glycol, amine (**Tamra-peg2-NH2**), a fluorescent dye commonly utilized in biological research. This document details its chemical and physical properties, outlines a protocol for its conjugation to carboxylated molecules, and presents an example of its application in the preparation of fluorescent probes for cellular imaging.

Core Properties of Tamra-peg2-NH2

Tamra-peg2-NH2 is a derivative of the well-known fluorophore, tetramethylrhodamine (TAMRA), functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine. This modification enhances its utility in bioconjugation by providing a reactive handle for covalent attachment to biomolecules.

| Property | Value | Reference |
|---------------------------------------|---------------------------------|-----------|
| Molecular Weight | 560.64 g/mol | [1] |
| Chemical Formula | C31H36N4O6 | [1] |
| CAS Number | 1425379-69-6 | |
| Appearance | Red to purple solid | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Excitation Maximum (λ_{ex}) | ~546 nm | |
| Emission Maximum (λ_{em}) | ~575 nm | |

Note: One supplier reports a molecular weight of 775.86 g/mol for a compound with the same chemical formula, which appears to be an outlier.

Experimental Protocol: Conjugation of Tamra-peg2-NH2 to Carboxylated Quantum Dots

This protocol describes the covalent attachment of **Tamra-peg2-NH2** to nanoparticles with surface carboxyl groups, such as quantum dots (QDs), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method creates a stable amide bond between the amine group of **Tamra-peg2-NH2** and the carboxyl groups on the quantum dot surface.

Materials:

- **Tamra-peg2-NH2**
- Carboxyl-functionalized Quantum Dots (QDs)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

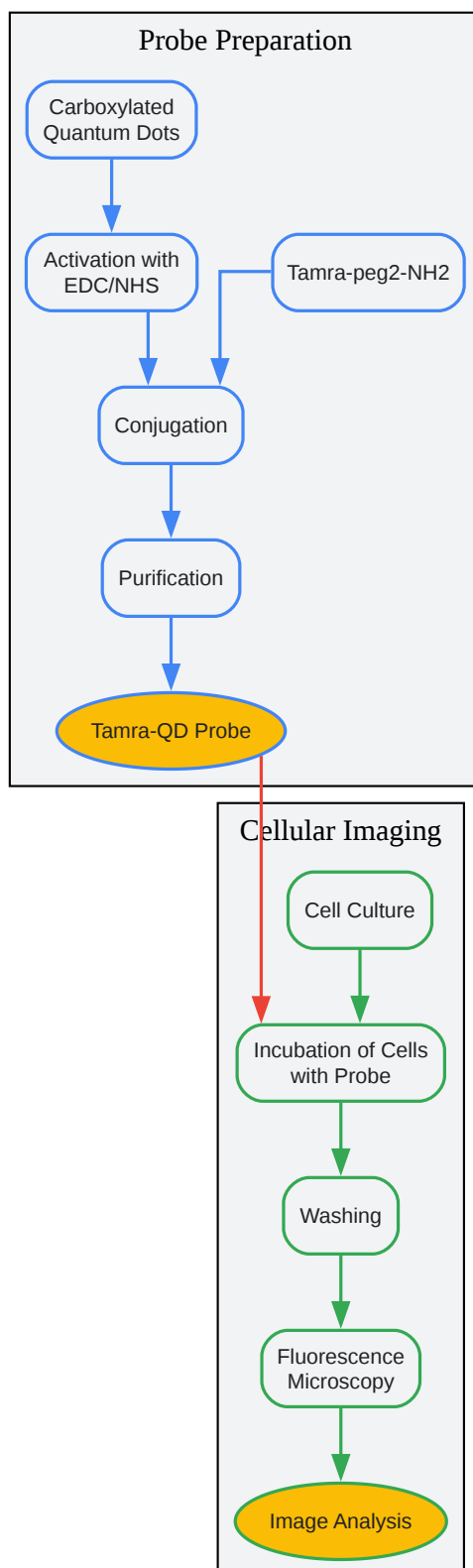
Procedure:

- Preparation of Reagents:
 - Allow all reagents to come to room temperature before use.
 - Prepare a stock solution of **Tamra-peg2-NH2** in anhydrous DMSO or DMF (e.g., 10 mg/mL).
 - Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
- Activation of Carboxylated Quantum Dots:
 - Resuspend the carboxylated quantum dots in the Activation Buffer.
 - Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS to the quantum dot solution.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
- Conjugation of **Tamra-peg2-NH2**:
 - Immediately following activation, add the **Tamra-peg2-NH2** stock solution to the activated quantum dot solution. A 5-20 fold molar excess of **Tamra-peg2-NH2** relative to the quantum dots is recommended as a starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with continuous gentle mixing.
- Quenching of the Reaction:
 - To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted **Tamra-peg2-NH2** and byproducts by passing the reaction mixture through a desalting column or by extensive dialysis against an appropriate buffer (e.g., PBS).
- Storage:
 - Store the purified **Tamra-peg2-NH2**-conjugated quantum dots at 4°C, protected from light.

Application Workflow: Preparation of Fluorescent Probes for Cellular Imaging

The following diagram illustrates the workflow for the preparation of **Tamra-peg2-NH2** labeled quantum dots and their subsequent use in cellular imaging applications.



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Workflow for preparing and using Tamra-QD probes.

This workflow demonstrates a common application for **Tamra-peg2-NH2** in creating fluorescent probes for various research purposes, including single-molecule tracking and cellular imaging. The amine functionality of **Tamra-peg2-NH2** allows for its versatile conjugation to a wide range of biomolecules and nanoparticles that possess carboxyl groups, making it a valuable tool in the development of custom fluorescent reporters.

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References

- 1. medchemexpress.com [medchemexpress.com]
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